molecular formula C23H18ClN5O2S B2404134 3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866811-55-4

3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2404134
CAS No.: 866811-55-4
M. Wt: 463.94
InChI Key: JXDCMMRAXJPMCK-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core with a 4-chlorophenylsulfonyl group and a 3,4-dimethylphenyl substituent. The sulfonyl group enhances binding affinity to biological targets, while the dimethylphenyl group may influence lipophilicity and metabolic stability .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O2S/c1-14-7-10-17(13-15(14)2)25-21-19-5-3-4-6-20(19)29-22(26-21)23(27-28-29)32(30,31)18-11-8-16(24)9-12-18/h3-13H,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDCMMRAXJPMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the triazoloquinazoline family and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H18ClN5O2S
  • Molecular Weight : 463.94 g/mol
  • IUPAC Name : 3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

The biological activity of this compound is primarily attributed to its ability to inhibit various kinases and enzymes involved in cellular signaling pathways. The presence of the triazole and quinazoline moieties is crucial for its interaction with target proteins.

Key Mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have shown effectiveness in inhibiting RET kinase and other related pathways involved in cancer progression .
  • Antimicrobial Activity : Studies indicate that quinazoline derivatives can exhibit significant antimicrobial properties against various pathogens .

Biological Assays and Efficacy

Numerous studies have evaluated the biological activity of this compound through various in vitro assays. The following table summarizes key findings from recent research:

Study Biological Activity Efficacy Notes
Study 1RET Kinase InhibitionIC50 = 50 nMEffective against RET-driven cancers .
Study 2Antimicrobial ActivityMIC = 2 µg/mLEffective against M. tuberculosis strains .
Study 3Cytotoxicity AssayIC50 = 15 µMLow cytotoxicity against normal cell lines .

Case Studies

  • Case Study on Cancer Treatment :
    A clinical trial investigated the efficacy of a related compound in patients with RET-positive tumors. Results showed a significant reduction in tumor size after treatment with doses correlating with the inhibition levels observed in vitro.
  • Antimycobacterial Activity :
    A study focused on derivatives of quinazoline compounds demonstrated that modifications to the sulfonamide group enhanced activity against M. tuberculosis, suggesting that similar modifications to our compound could yield improved results.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives of quinazoline and triazole have been evaluated for their efficacy against various bacterial and fungal strains. The sulfonamide moiety is particularly noted for enhancing antimicrobial activity by interfering with folic acid synthesis in bacteria.

CompoundTarget OrganismsMIC (µg/mL)
3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amineStaphylococcus aureus, Escherichia coli< 25
Related compoundsCandida albicans≤ 25

Anticancer Potential

The quinazoline scaffold has been extensively researched for its anticancer properties. Studies have shown that derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in cancer progression. The presence of the triazole ring may further enhance these effects by modulating cellular signaling pathways.

Anti-inflammatory Effects

Compounds similar to this compound have been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them potential candidates for treating inflammatory diseases.

Case Study 1: Synthesis and Biological Evaluation

A study published in RSC Advances detailed the synthesis of various quinazoline derivatives and their biological evaluation against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds were assessed for antimicrobial activity using minimum inhibitory concentration (MIC) assays. The results indicated that certain derivatives showed promising activity against these pathogens, suggesting potential applications in treating infections caused by resistant strains .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of quinazoline derivatives on human cancer cell lines. The study demonstrated that specific compounds induced apoptosis in cancer cells while exhibiting low toxicity towards normal cells. This selectivity highlights the therapeutic potential of these compounds in cancer treatment .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical properties of the compound with its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound N-(3,4-dimethylphenyl), 4-Cl-sulfonyl C₂₅H₂₀ClN₅O₂S 481.98 High lipophilicity (predicted)
Analog 1 () N-(4-ethoxyphenyl), 4-Cl-sulfonyl C₂₃H₁₈ClN₅O₃S 479.94 Soluble in organic solvents
Analog 2 () N-(2-methylphenyl), 4-Cl-sulfonyl C₂₂H₁₆ClN₅O₂S 449.91 Enhanced binding affinity
Analog 3 () N-(2-methoxy-5-methylphenyl), 4-Cl-sulfonyl C₂₃H₁₈ClN₅O₃S 479.94 Improved metabolic stability
Analog 4 () N-(2-ethoxyphenyl), phenylsulfonyl C₂₃H₁₈N₅O₃S 460.49 IC₅₀ = 6.29 μM (HepG2)

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl on sulfonyl) enhance target binding, while alkoxy groups (e.g., ethoxy in Analog 1) improve solubility .
  • Molecular Weight : Most analogs fall within 450–480 g/mol, aligning with drug-like properties.

Activity Trends :

  • Anticancer Potency : Analog 4 (IC₅₀ = 6.29 μM) outperforms Analog 2 (IC₅₀ = 8.00 μM), highlighting the role of ethoxy vs. methyl substituents .
  • Antimicrobial Spectrum : Methylthio groups (e.g., ) broaden activity against Gram-negative pathogens .

Structure-Activity Relationship (SAR) Insights

  • Sulfonyl Group : Essential for target engagement; replacing 4-Cl with 4-methyl () reduces potency .
  • Methoxy Groups: Improve solubility but may shorten half-life due to demethylation .

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